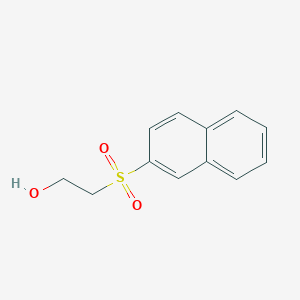

2-(2-Naphthylsulfonyl)ethanol

Descripción

2-(2-Naphthylsulfonyl)ethanol is a sulfonated ethanol derivative characterized by a naphthyl group attached to a sulfonyl moiety, which is further linked to an ethanol chain. This compound is primarily utilized in pharmaceutical synthesis, particularly as a precursor for bioactive molecules. For instance, it serves as a key intermediate in the synthesis of benzothiazole derivatives targeting BCL-2 inhibitors for cancer therapy. The synthesis involves nucleophilic substitution between 2-aminobenzothiazole derivatives and 2-naphthylsulfonyl chloride in dry pyridine, yielding high-purity products .

The naphthyl group imparts aromatic bulkiness, which may influence steric interactions in molecular binding and reaction pathways. This structural feature distinguishes it from simpler sulfonylethanol analogs, such as methyl- or ethylsulfonyl derivatives.

Propiedades

Fórmula molecular |

C12H12O3S |

|---|---|

Peso molecular |

236.29 g/mol |

Nombre IUPAC |

2-naphthalen-2-ylsulfonylethanol |

InChI |

InChI=1S/C12H12O3S/c13-7-8-16(14,15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2 |

Clave InChI |

OUTJZNAAPMWBPL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCO |

SMILES canónico |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCO |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Sulfonylethanol Compounds

Structural and Functional Group Variations

2-(Ethylsulfonyl)ethanol (CAS 513-12-2)

- Structure: Ethylsulfonyl group (-SO₂C₂H₅) attached to ethanol.

- Properties: Lower molecular weight (138.18 g/mol) and simpler alkyl chain compared to the naphthyl analog.

- Applications : Used in organic synthesis as a sulfone-building block. Its smaller size may favor reactions requiring less steric bulk .

2-(Methylsulfonyl)ethanol

- Structure: Methylsulfonyl group (-SO₂CH₃) linked to ethanol.

- Properties : Even smaller than the ethyl analog, with a molecular weight of 124.18 g/mol. The methyl group increases electrophilicity at the sulfonyl center, making it reactive in nucleophilic substitutions.

- Applications : Acts as a substrate for synthesizing sulfonylated cellulose derivatives and enzyme inhibitors targeting acetylcholinesterase .

2,2'-Sulfonyldiethanol (CAS 2580-77-0)

- Structure: Two ethanol units connected via a sulfonyl bridge (-SO₂-).

- Properties: Symmetrical structure with dual hydroxyl groups, enabling crosslinking applications. Higher polarity and boiling point compared to monosubstituted analogs.

- Applications : Utilized in polymer chemistry and as a crosslinking agent for cellulose modifications .

2-(4-Chlorophenylsulfonyl)ethanol (CAS 175201-61-3)

- Structure: 4-Chlorophenylsulfonyl group attached to ethanol.

- Properties : The electron-withdrawing chlorine atom enhances the sulfonyl group’s electrophilicity, facilitating reactions with nucleophiles.

- Hazards: Classified as acutely toxic (oral, Category 4) and a serious eye irritant (Category 1), similar to other sulfonylethanol derivatives .

Physicochemical Properties and Reactivity

Research Findings and Key Differentiators

- Crystallography: Sulfonic esters like 2-(2-Naphthylsulfonyl)ethanol exhibit pyramidal geometry at the nitrogen atom in crystalline states, a feature absent in carboxylic esters of N-oxyimides .

- Biological Activity: The naphthyl group in 2-(2-Naphthylsulfonyl)ethanol enhances binding affinity to BCL-2 targets compared to phenyl or alkyl analogs, as demonstrated in anticancer studies .

- Thermal Stability : Bulkier substituents (e.g., naphthyl) increase thermal decomposition temperatures relative to methyl/ethyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.